molecular formula C20H20IN3O3S B14130822 3-iodo-6-(2-(methylcarbamoyl)phenylthio)-1H-1-Boc-indazole

3-iodo-6-(2-(methylcarbamoyl)phenylthio)-1H-1-Boc-indazole

Cat. No.: B14130822
M. Wt: 509.4 g/mol
InChI Key: RUTPYTWJJYTMMT-UHFFFAOYSA-N
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Description

3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER is a complex organic compound with potential applications in various fields of scientific research. This compound features an indazole core, which is a bicyclic structure containing a benzene ring fused to a pyrazole ring. The presence of iodine, methylamino, and carboxylic acid ester groups adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER has several applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in various organic transformations.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through non-covalent interactions, such as hydrogen bonding or hydrophobic interactions. The molecular targets and pathways involved can vary, but they often include key proteins or enzymes that play a role in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER: Similar structure but lacks the iodine atom.

    3-IODO-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER: Similar structure but lacks the methylamino and phenylthio groups.

Uniqueness

The presence of the iodine atom and the combination of functional groups in 3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER makes it unique compared to similar compounds

Properties

Molecular Formula

C20H20IN3O3S

Molecular Weight

509.4 g/mol

IUPAC Name

tert-butyl 3-iodo-6-[2-(methylcarbamoyl)phenyl]sulfanylindazole-1-carboxylate

InChI

InChI=1S/C20H20IN3O3S/c1-20(2,3)27-19(26)24-15-11-12(9-10-13(15)17(21)23-24)28-16-8-6-5-7-14(16)18(25)22-4/h5-11H,1-4H3,(H,22,25)

InChI Key

RUTPYTWJJYTMMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)SC3=CC=CC=C3C(=O)NC)C(=N1)I

Origin of Product

United States

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